Product packaging for Formothion-D3(Cat. No.:)

Formothion-D3

Cat. No.: B1162102
M. Wt: 260.29
Attention: For research use only. Not for human or veterinary use.
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Description

Formothion-D3 is a deuterated analog of Formothion, serving as a critical high-purity standard for analytical methodologies. Its primary application is in High-Performance Liquid Chromatography (HPLC) for precise quantification and residue analysis, supporting the research and development of pharmaceuticals and agrochemicals . As a stable isotopologue, it is invaluable for tracing the biochemical fate and metabolism of its non-deuterated counterpart. The parent compound, Formothion, is an organophosphorus insecticide that exerts its toxicity by inhibiting acetylcholinesterase enzymes, leading to the disruption of nervous function in pests . Metabolic studies in rats indicate that Formothion is readily absorbed and extensively metabolized, with the "formothion acid" metabolite being a key urinary excretion product . Formothion is characterized as a yellow oil or white crystalline solid with an onion-like odor, is soluble in organic solvents like alcohols and chloroform, and is unstable at alkaline pH . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use . Researchers should consult the relevant Material Safety Data Sheet (MSDS) for comprehensive safety and handling information prior to use .

Properties

Molecular Formula

C₆H₉D₃NO₄PS₂

Molecular Weight

260.29

Synonyms

S-[2-(Formylmethylamino)-2-oxoethyl] O,O-dimethyl Ester Phosphorodithioic Acid-D3;  Aflix;  Anthio-D3;  Anthio 25-D3;  Anthio 33-D3;  CP 53926-D3;  ENT 27257-D3;  O,O-Dimethyl S-(N-Formyl-N-methylcarbamoylmethyl) Phosphorodithioate-D3;  O,O-Dimethyl Dithioph

Origin of Product

United States

Synthetic Methodologies and Isotopic Integrity of Formothion D3

Advanced Synthetic Routes for Deuterated Formothion (B1673548) Analogues

The introduction of deuterium (B1214612) into the Formothion molecule requires a strategic approach to ensure high levels of isotopic enrichment and chemical purity. The synthesis of Formothion-D3, specifically with the deuterium atoms on one of the methyl groups, involves careful selection of precursors and optimization of reaction conditions.

Precursor Selection and Deuterium Incorporation Strategies

The synthesis of Formothion, S-[2-(formylmethylamino)-2-oxoethyl] O,O-dimethyl phosphorodithioate, offers several potential points for deuterium incorporation. For this compound, the target is typically the N-methyl group. A plausible synthetic strategy would involve the use of a deuterated precursor for this specific moiety.

A common method for introducing a deuterated methyl group is through the use of deuterated methylamine (B109427) (CD3NH2) or a suitable derivative. The synthesis would likely proceed by reacting this deuterated precursor with a non-deuterated backbone of the Formothion molecule. For instance, the synthesis could involve the reaction of O,O-dimethyl phosphorodithioic acid with 2-chloro-N-(methyl-d3)-acetamide.

Alternatively, direct H/D exchange reactions on the final Formothion molecule are generally less favored for selective deuteration of a methyl group due to the presence of other reactive protons. Therefore, a building-block approach using a deuterated precursor is the more logical and controllable strategy. The use of deuterated reagents like d3-methyl iodide in a reaction with the corresponding amine precursor is a well-established method for introducing a trideuteromethyl group.

Table 1: Potential Deuterated Precursors for this compound Synthesis

Precursor NameChemical FormulaRole in Synthesis
Methylamine-d3CD3NH2Source of the deuterated N-methyl group.
Methyl-d3 iodideCD3IA common methylating agent for introducing the CD3 group.
N-(Methyl-d3)-2-chloroacetamideC3H3D3ClNOAn intermediate carrying the deuterated methyl group.

Optimization of Reaction Conditions for Maximized Deuteration

The use of aprotic solvents is generally preferred to minimize any potential for H/D exchange with the solvent. Solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) would be suitable candidates. The reaction temperature needs to be carefully controlled to ensure the reaction proceeds to completion without causing degradation of the product or precursor. Organophosphate compounds can be thermally labile.

The stoichiometry of the deuterated precursor to the non-deuterated substrate is also a critical factor. A slight excess of the deuterated reagent may be used to drive the reaction to completion and ensure maximum incorporation of the D3-methyl group. Post-reaction workup and purification steps, such as column chromatography, are essential to isolate the pure this compound and remove any unreacted starting materials or byproducts.

Analytical Validation of Isotopic Purity and Chemical Identity

The validation of this compound as a reference material requires rigorous analytical testing to confirm its chemical identity, isotopic enrichment, and purity.

Spectroscopic Characterization for Deuterium Content Verification (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a primary tool for confirming the position and extent of deuteration. In the ¹H NMR spectrum of this compound, the signal corresponding to the N-methyl protons (typically a singlet in the non-deuterated compound) would be significantly diminished or absent. The integration of the remaining proton signals relative to a known internal standard would allow for the calculation of the percentage of deuteration. ²H (Deuterium) NMR can also be employed to directly observe the deuterium signal and confirm its chemical environment.

Mass Spectrometry (MS): Mass spectrometry is essential for determining the isotopic enrichment of this compound. In the mass spectrum, the molecular ion peak for this compound would be shifted by +3 mass units compared to the non-deuterated Formothion (C6H12NO4PS2, molecular weight 257.27 g/mol ). nist.gov The relative intensities of the M+0, M+1, M+2, and M+3 peaks can be used to calculate the isotopic distribution and confirm the high incorporation of deuterium. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, further confirming the elemental composition.

Table 2: Expected Mass Spectrometry Data for Formothion and this compound

CompoundMolecular FormulaExact Mass (m/z)Key Fragment Ions (Expected)
FormothionC6H12NO4PS2257.00125, 93, 79, 47
This compoundC6H9D3NO4PS2260.02125, 93, 82, 50

Note: Fragment ions may vary depending on the ionization technique used.

Chromatographic Purity Assessment and Isomeric Differentiation

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Chromatographic techniques are employed to determine the chemical purity of the synthesized this compound. thermoscientific.comiaea.org A single, sharp peak in the chromatogram indicates a high degree of purity. Co-injection with a non-deuterated Formothion standard can be used to confirm the retention time and ensure that no significant chromatographic isotope effect is observed. The use of different detectors, such as a flame photometric detector (FPD) for phosphorus and sulfur or a mass spectrometer, provides selectivity and sensitivity.

The purity is typically assessed by calculating the peak area percentage. For a high-purity reference material, the area of the main peak should be greater than 98% or 99%.

Considerations for Stability and Long-Term Integrity in Reference Materials

The stability of this compound as a reference material is crucial for its reliable use in quantitative studies. Organophosphate pesticides can be susceptible to degradation, particularly hydrolysis. nih.gov

Studies on the stability of deuterated organophosphate standards suggest that storage at low temperatures (e.g., -20°C) and in the absence of light and moisture is essential to minimize degradation. lgcstandards.com The material should be stored in a well-sealed container, and if in solution, an appropriate aprotic solvent should be used.

Periodic re-analysis of the reference material is necessary to monitor its purity and isotopic enrichment over time. This ensures the long-term integrity and validity of the standard. The stability data, including recommended storage conditions and shelf-life, should be provided on the certificate of analysis for the reference material.

Application of Formothion D3 in Advanced Analytical Methodologies

Principles of Isotope Dilution Mass Spectrometry (IDMS) in Formothion (B1673548) Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high-accuracy quantitative measurements. osti.gov Its application is particularly crucial for trace-level analysis of compounds like Formothion in complex samples.

The fundamental principle of IDMS involves the addition of a known quantity of an isotopically enriched version of the analyte, in this case, Formothion-D3, to the sample prior to any processing steps. osti.govptb.de This "isotopic spike" serves as the internal standard. This compound is chemically identical to the native Formothion, but it has a higher mass due to the replacement of three hydrogen atoms with deuterium (B1214612) atoms.

During sample preparation (extraction, cleanup) and analysis, both the native analyte (Formothion) and the isotopic standard (this compound) are subject to the same physical and chemical effects, including any potential losses. ptb.descioninstruments.com Because they are nearly indistinguishable in their chemical behavior, any loss experienced by the native Formothion is mirrored by a proportional loss in this compound. scioninstruments.com

The mass spectrometer distinguishes between the native and the labeled compounds based on their mass-to-charge ratio (m/z). europa.eu By measuring the intensity ratio of the mass spectrometric signals of Formothion to this compound, the initial concentration of the native Formothion in the sample can be calculated with high precision, as the ratio remains constant regardless of analyte loss during the procedure. osti.govscioninstruments.com

A significant challenge in Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) is the "matrix effect." This phenomenon occurs when co-extracted compounds from the sample matrix (e.g., lipids, pigments, sugars) interfere with the ionization of the target analyte in the mass spectrometer's ion source, causing either signal suppression or enhancement. restek.comnih.govnih.gov This can lead to significant quantitative errors.

The use of a deuterated internal standard like this compound is the most effective strategy to compensate for these matrix effects. europa.eunih.gov Key advantages include:

Co-elution and Identical Ionization Behavior : this compound has virtually the same chromatographic retention time and ionization efficiency as native Formothion. scioninstruments.com Therefore, it experiences the same degree of signal suppression or enhancement from co-eluting matrix components.

Accurate Correction : By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by the matrix effect is effectively canceled out. scioninstruments.comlcms.cz This ensures that the quantitative results are accurate and reproducible, even across different and complex matrices like cannabis, vegetables, and groundwater. restek.comnih.govlcms.cz

Theoretical Framework for IDMS Application

Development and Validation of LC-MS/MS and GC-MS/MS Methods for Formothion Analysis

The development of robust and validated analytical methods is essential for the reliable quantification of Formothion. This compound is integral to these methods, which typically involve either Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

The primary goal of sample preparation is to extract Formothion from the sample matrix and remove interferences prior to chromatographic analysis. The integration of this compound at the earliest stage is a critical step. scioninstruments.com

A widely adopted protocol for pesticide residue analysis in food is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. lcms.czthermofisher.com A typical workflow optimized for this compound integration is as follows:

Homogenization : A representative portion of the sample (e.g., 10-15 grams of a fruit or vegetable) is homogenized. thermofisher.com

Spiking : The homogenized sample is spiked with a known amount of this compound solution. This step is crucial as it ensures the internal standard is subjected to the entire sample preparation process. eurl-pesticides.eu

Extraction : Acetonitrile (B52724) is added to the sample, followed by vigorous shaking. thermofisher.com Acetonitrile is effective at extracting a wide range of pesticides, including organophosphates like Formothion.

Partitioning : A salt mixture, typically containing anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) or sodium acetate, is added. lcms.czthermofisher.com This induces phase separation between the aqueous sample layer and the acetonitrile layer containing the pesticides.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the acetonitrile supernatant is transferred to a tube containing a sorbent mixture for cleanup. This mixture often includes MgSO₄ to remove residual water and Primary Secondary Amine (PSA) to remove sugars, fatty acids, and other interferences. thermofisher.comeurl-pesticides.eu

Final Extract : After centrifugation, the final extract is collected and is ready for LC-MS/MS or GC-MS/MS analysis. eurl-pesticides.eu

This process, with the early addition of this compound, ensures that any analyte loss or matrix-induced variations are accurately compensated for. europa.eu

Chromatographic separation is essential for isolating Formothion and this compound from other sample components to ensure high sensitivity and selectivity.

Liquid Chromatography (LC) : For LC-MS/MS analysis, reversed-phase chromatography is the most common approach. A C18 column is typically used to separate moderately polar compounds like Formothion. nih.gov A gradient elution with a mobile phase consisting of water and an organic solvent (like methanol (B129727) or acetonitrile), often containing additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency, is employed. ulpgc.eslcms.cz While complete chromatographic separation of Formothion from this compound is not required due to their mass difference, good separation from matrix interferences is vital to minimize ion suppression. windows.netnih.gov

Gas Chromatography (GC) : For GC-MS/MS analysis, a non-polar or semi-polar capillary column is used. A temperature-programmed oven is essential to achieve good separation and peak shape. ulpgc.esrsc.org The injector is typically operated in splitless mode to maximize the transfer of the analyte onto the column, thereby enhancing sensitivity. rsc.org GC provides excellent resolution but may be less suitable for highly polar or thermally labile compounds without derivatization. ulpgc.es

Tandem mass spectrometry (MS/MS), particularly with triple quadrupole instruments, is used for its high selectivity and sensitivity. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a characteristic product ion. lcms.czlcms.cz

For robust quantification, at least two MRM transitions are monitored for both Formothion and this compound. The precursor ion for this compound will be 3 Daltons (Da) higher than that of unlabeled Formothion. The product ions may or may not have a mass shift, depending on whether the deuterium atoms are located on the fragmented portion of the molecule. Instrument parameters such as collision energy (CE) and declustering potential (DP) must be optimized for each transition to maximize signal intensity. nih.gov

Below is an interactive table with example MS/MS parameters for Formothion and this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Formothion 258.0127.015026
Formothion (Confirmation) 258.079.015035
This compound 261.0127.015026
This compound (Confirmation) 261.082.015035
Note: These values are illustrative. Optimal parameters must be determined empirically for each instrument.

Method Validation Criteria: Linearity, Accuracy, Precision, and Limits of Detection/Quantification

Method validation is an essential process in analytical chemistry that demonstrates an analytical procedure is suitable for its intended purpose. researchgate.neteuropa.eu The use of an internal standard like this compound is fundamental to meeting the stringent criteria for linearity, accuracy, precision, and detection limits, especially in residue analysis.

Linearity: This parameter assesses the analytical method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated by plotting the response ratio (analyte peak area / internal standard peak area) against the analyte concentration. The use of this compound as an internal standard helps to correct for injection volume variability and fluctuations in instrument response, ensuring a robust linear relationship. A high correlation coefficient (R²) is required to demonstrate linearity. researchgate.net

Accuracy: Accuracy measures the closeness of agreement between a measured value and an accepted reference value. It is typically evaluated through recovery studies by spiking a blank matrix with a known concentration of the analyte (Formothion) and its internal standard (this compound). ikev.org this compound compensates for analyte losses during sample extraction and cleanup, leading to a more accurate calculation of the true concentration of Formothion in the sample. nih.gov

Precision: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (short interval, same conditions) and intermediate precision (within-laboratory variations). ikev.org By normalizing the analyte signal to the internal standard signal, this compound minimizes the impact of random errors, thereby improving the precision of the results. nih.gov

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. juniperpublishers.com The LOQ is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. juniperpublishers.com These limits are typically determined based on the signal-to-noise ratio (S/N), with LOD often defined at S/N of 3:1 and LOQ at 10:1. juniperpublishers.com While this compound does not directly lower these limits, its ability to reduce signal variability helps in achieving more reliable and consistent measurements at low concentrations.

The following table outlines typical acceptance criteria for method validation in pesticide residue analysis.

Validation ParameterAcceptance Criteria
Linearity (R²) ≥ 0.99 researchgate.net
Accuracy (% Recovery) 70% – 120% eurl-pesticides.eu
Precision (RSD) ≤ 20% eurl-pesticides.eu
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3 juniperpublishers.com
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10 juniperpublishers.com

Application in High-Throughput Screening and Multi-Residue Analysis

In the realm of food and environmental safety, regulatory bodies require the monitoring of hundreds of pesticide residues in a vast number of samples. This necessitates the use of high-throughput screening (HTS) and multi-residue analysis (MRA) methods. medallionlabs.compatsnap.com this compound is an indispensable tool in these applications for the specific and accurate quantification of its non-labeled counterpart, Formothion.

Multi-residue methods are designed to detect and quantify a large number of pesticides simultaneously from a single sample extraction. mdpi.comlcms.cz These methods commonly employ chromatographic techniques coupled with mass spectrometry, such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). medallionlabs.com In a typical MRA workflow, a suite of stable isotope-labeled internal standards, including this compound, is added to the sample at the beginning of the preparation process. Each labeled standard corresponds to a specific target analyte.

The primary role of this compound in this context is to provide a reliable basis for quantification in complex matrices where matrix effects (signal suppression or enhancement) are common. nih.gov Because this compound behaves identically to Formothion during extraction, cleanup, and chromatographic separation, any analyte loss or signal variation affects both compounds similarly. The ratio of their signals remains constant, allowing for precise quantification even with low recoveries or matrix interference.

High-throughput screening involves the rapid analysis of a large volume of samples, often utilizing automated platforms and streamlined workflows. pharmaron.comthermofisher.com The robustness and reliability conferred by using this compound are critical for maintaining data quality and minimizing false positives or negatives in an HTS environment. It ensures that the results are consistent and comparable across large sample batches analyzed over extended periods.

The table below illustrates a selection of pesticides that might be included in a multi-residue analysis where this compound would be used as an internal standard for Formothion.

Compound ClassExample Pesticides in MRA Panel
Organophosphates Formothion, Malathion, Chlorpyrifos, Fenitrothion koreascience.kr
Carbamates Carbofuran, Methomyl, Aldicarb
Pyrethroids Cypermethrin, Deltamethrin, Permethrin
Triazines Atrazine, Simazine, Terbuthylazine
Neonicotinoids Imidacloprid, Thiamethoxam, Acetamiprid

Integration with Novel Sample Extraction and Cleanup Technologies

The effectiveness of any analytical method for trace contaminants heavily relies on the efficiency of the sample extraction and cleanup steps. This compound is fully compatible with and enhances the performance of both traditional and novel extraction technologies designed to isolate pesticides from complex sample matrices. researchgate.netresearchgate.net

One of the most widely adopted sample preparation techniques in pesticide residue analysis is QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). restek.com The QuEChERS method involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts and a subsequent cleanup step using dispersive solid-phase extraction (dSPE). medallionlabs.com this compound is integrated into this workflow by being added to the sample homogenate before the addition of the extraction solvent. This ensures that the internal standard is present throughout the entire process, accounting for any variability in extraction efficiency and analyte loss during the dSPE cleanup.

Solid-Phase Extraction (SPE) is another common technique used for cleanup and concentration of analytes from liquid extracts. mdpi.com It involves passing the sample extract through a cartridge containing a solid adsorbent that retains either the analytes or the interferences. Novel SPE sorbents and automated SPE systems are continuously being developed to improve selectivity and throughput. thermofisher.com In SPE-based methods, this compound is added to the sample prior to extraction, allowing it to correct for incomplete recovery during the loading, washing, and elution steps of the SPE procedure.

The integration of this compound is crucial when applying novel extraction technologies such as accelerated solvent extraction (ASE) or ultrasound-assisted extraction (UAE), which aim to improve extraction efficiency and reduce solvent consumption. researchgate.netmdpi.com Regardless of the technology used, the principle remains the same: the stable isotope-labeled internal standard acts as a surrogate that accurately reflects the behavior of the target analyte from the initial extraction to the final analysis.

The following table compares the QuEChERS and SPE workflows, highlighting the integration point for this compound.

FeatureQuEChERS WorkflowSolid-Phase Extraction (SPE) Workflow
Primary Application Multi-residue pesticide analysis in food matrices restek.comCleanup and concentration of analytes from extracts mdpi.com
Key Steps 1. Sample homogenization2. Extraction (Acetonitrile)3. Partitioning (Salts)4. Cleanup (dSPE) 1. Cartridge conditioning2. Sample loading3. Washing (remove interferences)4. Elution (collect analytes)
Internal Standard Integration Added to the homogenized sample before the extraction solvent. Added to the sample before loading onto the SPE cartridge.
Advantages Fast, simple, low solvent use, effective for a wide range of pesticides. High selectivity, effective for complex extracts, can concentrate analytes. mdpi.com

Formothion D3 in Environmental Fate and Persistence Research

Elucidating Degradation Pathways and Kinetics in Environmental Compartments

The use of isotopically labeled molecules like Formothion-D3 is fundamental to understanding how the pesticide breaks down under various environmental conditions. This research is vital for assessing its potential impact and persistence.

Hydrolytic Stability and Transformation Product Identification Using Labeled Tracers

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a primary degradation pathway for many pesticides. Studies on formothion (B1673548) show that it is susceptible to hydrolysis, and its stability is highly dependent on pH. In aqueous solutions, formothion's half-life is less than one day across a pH range of 3 to 9 at 23-25°C. chemicalbook.comnih.gov The degradation accelerates in alkaline conditions. chemicalbook.comnih.gov

Research using 14C-labeled formothion, a technique analogous to using this compound, has been instrumental in identifying the resulting transformation products. The primary hydrolytic degradation pathway involves the cleavage of the molecule to form dimethoate (B1670662) and dimethoate carboxylic acid. chemicalbook.comnih.gov At a pH of 7.0 and a temperature of 37°C, 65.2% of formothion hydrolyzes within 30 minutes, yielding roughly equal amounts of these two products. chemicalbook.com This indicates that the chemical attack by hydroxyl ions occurs at a similar rate at both carbonyl groups of the formothion molecule. chemicalbook.com

Table 1: Hydrolytic Degradation of Formothion

pH Temperature (°C) Half-Life (DT50) Key Transformation Products
3-9 23-25 < 1 day Dimethoate, Dimethoate Carboxylic Acid
5.5 37 > 30 minutes Dimethoate, Dimethoate Carboxylic Acid
7.0 37 < 30 minutes Dimethoate, Dimethoate Carboxylic Acid

This interactive table summarizes the hydrolytic stability of formothion under different pH and temperature conditions, based on available research data.

Photolytic Degradation Mechanisms under Simulated and Natural Conditions

Sunlight can be a significant factor in the degradation of pesticides on plant and soil surfaces. researchgate.net Photolysis studies investigate the breakdown of chemicals when exposed to light. For formothion, exposure to sunlight results in rapid decomposition. One study determined a decomposition rate of 0.014 min-1, which corresponds to a half-life of approximately 48 minutes under direct sunlight. nih.gov

Isotope-labeling techniques are crucial in these studies to trace the formation of photoproducts. While specific studies detailing the photolytic products of this compound are not prevalent, research on the parent compound formothion and structurally similar pesticides shows that phototransformation often involves cleavage of ester bonds and other structural modifications. researchgate.net For instance, studies on dimethoate, a primary degradation product of formothion, show it decomposes on soil surfaces under artificial sunlight with a half-life of 7-16 days, forming products like dimethoxon. fao.org

Microbial Biotransformation Pathways in Soil and Aquatic Ecosystems

The transformation of pesticides by microorganisms is a critical process determining their persistence in soil and water. medcraveonline.commdpi.com Formothion is considered to be relatively non-persistent in soil, with a reported half-life ranging from just 1 to 14 days. awhhe.amorst.edu This rapid degradation suggests that microbial action plays a significant role. awhhe.amorst.edu

In soil and aquatic environments, microorganisms can utilize pesticides as a source of carbon or other nutrients, breaking them down into simpler, often less toxic, compounds. medcraveonline.comwho.int The degradation of formothion in plants is known to proceed rapidly, with transformation into dimethoate and subsequently omethoate. awhhe.am In soil, a similar pathway is expected, where microbial enzymes facilitate the breakdown. Studies using labeled compounds are essential to confirm these biotransformation pathways and identify the range of metabolites produced by different microbial communities in various soil types and aquatic systems. nih.gov

Tracing Environmental Transport and Distribution in Agrosystems

Understanding how formothion moves within and between different environmental compartments is key to assessing potential exposure and contamination risks. This compound serves as a powerful tracer for quantifying these transport processes.

Sorption and Desorption Dynamics in Soil Matrices

Sorption, the process by which a chemical binds to soil particles, is a key factor controlling its mobility and availability in the environment. csic.esmdpi.comresearchgate.net Pesticides that are strongly sorbed are less likely to leach into groundwater but may be more persistent in the topsoil. The extent of sorption is influenced by the properties of both the pesticide and the soil, particularly the organic matter and clay content. mdpi.comresearchgate.net

For formothion, an estimated organic carbon-normalized sorption coefficient (Koc) of 150 suggests moderate sorption to soil. nih.gov This indicates that formothion has a moderate potential to move through the soil profile. The Freundlich adsorption coefficient (KF), which describes the capacity of a sorbent for a given sorbate, would provide more specific data for different soil types. Desorption studies, which measure the release of the sorbed chemical back into the soil solution, are also critical for understanding its long-term fate. mdpi.comregulations.gov Labeled compounds like this compound are vital for accurately measuring these sorption and desorption coefficients in batch equilibrium studies without interference from other compounds. regulations.gov

Table 2: Soil Sorption and Mobility Potential of Formothion

Parameter Estimated Value Interpretation
Soil Half-Life 1 - 14 days Relatively non-persistent awhhe.amorst.edu

This interactive table presents key parameters related to formothion's behavior in soil, indicating its persistence and potential for movement.

Volatilization and Atmospheric Transport Studies

Volatilization is the process by which a substance evaporates from soil or plant surfaces and enters the atmosphere. researchgate.netresearchgate.net This can be a significant pathway for the dissipation and long-distance transport of some pesticides. epa.govnih.gov A chemical's tendency to volatilize is governed by its vapor pressure and Henry's Law constant. nih.gov

Formothion has a very low estimated Henry's Law constant of 1.1 x 10⁻¹⁰ atm-cu m/mole, which suggests that volatilization from moist soil or water surfaces is not an important environmental fate process. nih.gov Its vapor pressure is also low (8.48 x 10⁻⁷ mm Hg), further indicating that it is not expected to volatilize significantly from dry soil surfaces. nih.gov While direct atmospheric transport of formothion vapor is likely minimal, the use of labeled tracers could precisely quantify any potential flux and differentiate it from transport via wind-blown soil particles.

Root Uptake and Translocation Studies in Model Plants

The absorption of chemical contaminants from the soil by plant roots and their subsequent movement (translocation) to other parts of the plant, such as the shoots and leaves, is a primary pathway for the entry of pesticides into the food chain. nih.govusu.edu The efficiency of this process is largely governed by the physicochemical properties of the compound, particularly its water solubility and its n-octanol-water partition coefficient (log KOW), which describes its lipophilicity or fat-solubility. nih.govclu-in.org

While direct studies on the root uptake of this compound are not the focus of research, its behavior is presumed to be identical to that of Formothion. Formothion possesses properties that make it susceptible to plant uptake. With an estimated octanol-water partition coefficient (XLogP3) of 1.5, it falls into an intermediate lipophilicity range that is known to facilitate both absorption by roots and translocation via the xylem to the shoots. usu.edunih.gov Highly lipophilic compounds tend to remain in the roots, while very water-soluble compounds may not be readily absorbed. unl.edu

In experimental settings, this compound is indispensable for accurately quantifying the uptake and translocation of Formothion in model plants. By introducing a precise amount of this compound into the growth medium, researchers can use it as an internal standard during analysis. This corrects for any loss of the target analyte (Formothion) during the complex extraction and sample preparation process, allowing for a precise measurement of how much Formothion the plant has absorbed and transported to its tissues. lcms.cz This approach is critical for building accurate models that predict pesticide accumulation in crops grown in contaminated soil. usu.edu

Table 1: Physicochemical Properties of Formothion Relevant to Plant Uptake

PropertyValueImplication for Plant Uptake
Molecular Formula C₆H₁₂NO₄PS₂Basic chemical identity. nih.gov
Molecular Weight 257.3 g/mol Influences diffusion rates. nih.gov
Water Solubility 2600 mg/LHigh water solubility facilitates movement in soil water towards roots. nih.gov
XLogP3 (log Kₒw) 1.5Intermediate lipophilicity suggests efficient root absorption and translocation to shoots. usu.edunih.gov
Henry's Law Constant 1.1 x 10⁻¹⁰ atm-cu m/moleLow volatility indicates the compound will primarily remain in soil and water phases rather than volatilizing into the air. nih.gov

Assessment of Residue Levels in Environmental Matrices (e.g., water, soil, non-target flora)

Assessing the concentration of pesticide residues in environmental compartments like soil, water, and non-target plants is fundamental to environmental risk assessment. cibtech.orgsu.edu.ph These matrices are complex, and analyzing trace levels of contaminants presents significant analytical challenges, including potential signal suppression or enhancement from other co-extracted substances (matrix effects). researchgate.net

Effective environmental monitoring programs require methods that are not only sensitive but also highly accurate and reproducible. slu.seepa.gov The use of isotopically labeled internal standards, such as this compound, is a cornerstone of robust quantitative analysis for pesticides. lcms.cz

In a typical monitoring workflow, a known quantity of this compound is added (spiked) into every environmental sample (e.g., a water or soil extract) at the very beginning of the analytical process. Because this compound behaves identically to Formothion throughout extraction, cleanup, and analysis, any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. lcms.cz By comparing the final measured signal of Formothion to that of this compound in the mass spectrometer, analysts can precisely calculate the initial concentration of Formothion in the sample, effectively nullifying inaccuracies caused by matrix effects or variable recovery rates. lcms.czwur.nl This isotope dilution technique is essential for generating the high-quality, reliable data needed for regulatory decisions and environmental health assessments. slu.se

Table 2: Example of this compound Use in a Water Monitoring Sample

StepActionPurpose
1. Sampling Collect 1-liter water sample from a river downstream of an agricultural area.Obtain a representative environmental matrix.
2. Spiking Add 50 nanograms (ng) of this compound standard solution to the water sample.Introduce the internal standard for quantitative accuracy. lcms.cz
3. Extraction Use Solid Phase Extraction (SPE) to isolate and concentrate pesticides from the water.Prepare the sample for analysis by removing interferences and concentrating the analyte. cdc.gov
4. Analysis Analyze the concentrated extract using LC-MS/MS.Separate and detect Formothion and this compound.
5. Quantification Measure the peak area ratio of Formothion to this compound. Let's assume the measured ratio is 0.5.Use the known concentration of the internal standard to calculate the unknown concentration of the analyte.
6. Calculation Concentration of Formothion = (Ratio) * (Amount of this compound) = 0.5 * 50 ng = 25 ng/L.Determine the final residue level in the original sample.

The definitive methodologies for identifying and quantifying pesticide residues involve hyphenated analytical techniques, primarily liquid chromatography or gas chromatography coupled with tandem mass spectrometry (LC-MS/MS or GC-MS). cdc.govgcms.cz These powerful methods offer exceptional selectivity and sensitivity, allowing for the detection of contaminants at trace levels (parts per billion or even parts per trillion). cdc.gov

The use of this compound is integral to the most accurate of these methods, known as isotope dilution mass spectrometry (IDMS). The general procedure is as follows:

Extraction: The contaminants are extracted from the soil or water sample using a suitable solvent or technique like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). researchgate.net

Internal Standard Addition: A precise amount of this compound is added to the sample extract.

Chromatographic Separation: The extract is injected into a chromatograph (GC or LC). The instrument separates the different compounds in the mixture. Formothion and this compound will separate from other pesticides and matrix components but will have virtually identical retention times, eluting from the chromatography column at the same moment.

Mass Spectrometric Detection: As the compounds exit the chromatograph, they enter a mass spectrometer. The molecules are ionized and fragmented. The mass spectrometer separates these fragments based on their mass-to-charge ratio. Since this compound is heavier than Formothion due to its deuterium (B1214612) atoms, the detector can distinguish between the two compounds, even though they behave identically otherwise. lcms.cz

Quantification: By creating a calibration curve using standards of Formothion and a fixed concentration of this compound, the exact concentration of Formothion in the environmental sample can be determined with high precision and accuracy. wur.nl

This methodology, enabled by the availability of standards like this compound, provides the gold standard for characterizing environmental contamination profiles, ensuring that data on pesticide residues is scientifically defensible.

Role of Formothion D3 in Mechanistic Biotransformation Studies Non Human Systems

Investigating Metabolic Pathways in Invertebrate Models (e.g., Insects)

Invertebrate models, particularly insects, are central to understanding the efficacy and environmental impact of insecticides like Formothion (B1673548). The use of Formothion-D3 allows for precise investigation into how these organisms metabolize the compound.

In vitro studies using insect-derived enzyme preparations, such as microsomes or purified enzymes, are fundamental for identifying the specific enzymes responsible for metabolizing Formothion. In these assays, this compound is incubated with the enzyme preparation, and the reaction mixture is analyzed over time. The primary advantage of using the deuterated standard is its utility in kinetic studies and as an internal standard for quantifying the metabolites formed from non-labeled Formothion when studied in parallel.

The deuterium (B1214612) atoms provide a distinct mass shift, enabling clear identification and quantification of both the parent compound and its metabolites by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). lcms.cz This approach helps in determining key enzymatic parameters, such as the rate of metabolism and the specific metabolic products generated. For instance, researchers can distinguish between oxidative, hydrolytic, and conjugative pathways.

Table 1: Hypothetical In Vitro Metabolism of this compound by Insect Microsomal Enzymes

Time (minutes) This compound Remaining (%) Metabolite A (e.g., Dimethoate-D3) (%) Metabolite B (e.g., Hydrolyzed Acid-D3) (%)
0 100 0 0
15 75 20 5
30 52 38 10
60 25 55 20

This table illustrates the potential rate of disappearance of this compound and the appearance of its primary metabolites when incubated with insect enzymes, providing data for kinetic analysis.

Ex vivo studies bridge the gap between in vitro assays and whole-organism studies by using intact tissues from the target insect, such as the midgut, fat body, or Malpighian tubules. researchgate.net These tissues are incubated with this compound in a controlled environment that maintains tissue viability. This method allows for the investigation of metabolic processes within the cellular context of key detoxification organs.

The use of this compound in these studies helps to trace the uptake, metabolism, and initial distribution of the compound within specific tissues. By analyzing the tissue and the surrounding medium, researchers can create a profile of the metabolites produced and assess the metabolic capacity of different organs. This is crucial for understanding which tissues are primary sites of detoxification and how this contributes to an insect's tolerance or susceptibility to the insecticide. mdpi.com

Table 2: Illustrative Metabolite Profile in Ex Vivo Insect Tissue Incubation with this compound (Concentration in nmol/g tissue)

Tissue This compound Dimethoate-D3 O-desmethyl this compound Conjugated Metabolites-D3
Midgut 15.2 45.8 8.1 12.5
Fat Body 8.9 62.3 15.6 25.4

This table provides a hypothetical distribution of this compound and its metabolites across different insect tissues, indicating the primary sites of different metabolic reactions.

In Vitro Enzyme Activity and Metabolite Profiling

Elucidation of Plant Metabolism and Detoxification Mechanisms

Understanding how plants metabolize pesticides is essential for assessing crop safety and the nature of residues. This compound is an ideal tool for these investigations, allowing for precise tracking of the parent compound and its transformation products within the plant.

In controlled environment studies, agricultural crops are treated with this compound. mdpi.com Over time, samples of various plant parts (leaves, stems, roots, and fruits) are collected and analyzed. The stability of the deuterium label ensures that the tracer can be followed through complex metabolic pathways without the concern of radioactive decay. iaea.org

These studies aim to determine the rate of uptake, translocation, and metabolism of Formothion within the plant. By using this compound, scientists can accurately quantify the amount of the parent compound remaining and identify the structure of various metabolites formed through processes like oxidation, hydrolysis, and demethylation. nih.gov

Table 3: Hypothetical Distribution and Metabolism of this compound in a Model Crop (e.g., Bean Plant) 14 Days After Application

Plant Part Total D-Residue (µg/g) % as this compound % as Dimethoate-D3 % as Polar Metabolites-D3
Leaves (Treated) 2.5 15 40 45
Stems 0.8 10 55 35
Roots 0.2 5 25 70

This table illustrates how this compound and its metabolites might be distributed throughout a plant, showing translocation from the application site and conversion to more polar compounds.

A significant challenge in pesticide residue analysis is accounting for conjugated and bound residues, where metabolites are chemically linked to plant components like sugars, amino acids, or cell wall materials. europa.eu These residues are often not detected by standard analytical methods. This compound is instrumental in identifying and quantifying these hidden residues.

After initial extraction of free metabolites, the remaining plant matrix can be subjected to harsh chemical or enzymatic treatments to release the bound, deuterated residues. The distinct mass signature of the D3-label allows for the confident identification of these released metabolites, providing a more complete picture of the total terminal residue in the crop. europa.eunih.gov

Table 4: Characterization of this compound Residues in a Crop Sample

Residue Fraction % of Total Applied D-Label Major Components Identified
Surface Wash 5 This compound
Solvent-Extractable 55 Dimethoate-D3, O-desmethyl this compound
Enzyme-Released Conjugates 25 Glucose conjugates of hydrolyzed this compound

This table provides a hypothetical breakdown of residue types, demonstrating the role of this compound in elucidating the full extent of metabolism, including conjugation and binding.

Controlled Isotopic Tracer Studies in Agricultural Crops

Application in Aquatic Organism Biotransformation Research

The fate of pesticides in aquatic environments is a major area of ecotoxicological research. This compound can be used in studies with aquatic organisms, such as fish, to understand how this insecticide is taken up, metabolized, and eliminated. Biotransformation in fish primarily occurs in the liver, but other tissues like gills and kidneys also play a role. researchgate.netsciensage.info

By exposing fish to water containing this compound under controlled laboratory conditions, researchers can monitor the concentration of the deuterated parent compound and its metabolites in various tissues and in the water over time. This helps to determine bioconcentration factors, metabolic pathways, and rates of depuration (elimination). The use of a stable isotope-labeled compound is particularly advantageous in these studies as it allows for precise quantification at very low, environmentally relevant concentrations and helps to differentiate the experimentally introduced compound from any potential background contamination. researchgate.netoup.com

Table 5: Hypothetical Biotransformation of this compound in Fish (e.g., Rainbow Trout) After 96-hour Exposure

Tissue/Fluid This compound (ng/g) Dimethoate-D3 (ng/g) Polar Metabolites-D3 (ng/g)
Liver 5.5 58.2 35.1
Muscle 10.8 15.3 8.7
Gill 18.1 22.5 12.4

This table illustrates the potential distribution and metabolism of this compound in fish tissues, highlighting the liver's role in biotransformation and the biliary route of excretion for polar metabolites.

Table of Mentioned Compounds

Compound Name
Formothion
This compound
Dimethoate (B1670662)
Dimethoate-D3
O-desmethyl this compound
Hydrolyzed Acid-D3

Understanding Species-Specific Biotransformation Kinetics through Isotopic Labeling

The study of the biotransformation kinetics of xenobiotics, such as the organophosphate insecticide Formothion, across different non-human species is crucial for assessing potential environmental impact and understanding mechanisms of selective toxicity. Isotopic labeling, particularly with stable isotopes like deuterium (D or ²H), offers a powerful tool for elucidating these species-specific metabolic differences. The use of deuterated compounds, such as this compound, allows for the precise tracking of the parent compound and its metabolites, and can reveal differences in reaction rates due to the kinetic isotope effect (KIE). beilstein-journals.orgwikipedia.org

The biotransformation of Formothion is known to proceed via several pathways, with a key initial step being the conversion to its more toxic oxygen analog, omethoate, or hydrolysis to dimethoate and other degradation products. fao.orgnih.gov The rates of these transformations can vary significantly between species, influencing the compound's persistence and toxicity. For instance, metabolic differences between insects and mammals are often the basis for the selective toxicity of insecticides. nih.govnih.gov

Investigating the kinetics of Formothion metabolism in different biological systems, such as liver microsomes from various species, provides insight into these differences. While specific studies on this compound are not prevalent in publicly available literature, the principles of its use can be inferred from studies on the metabolism of Formothion and its primary metabolite, dimethoate, as well as from general knowledge of kinetic isotope effects.

A key aspect of using this compound would be to exploit the kinetic isotope effect. The replacement of hydrogen with deuterium at a site of metabolic attack can slow down the rate of bond cleavage by enzymes like cytochrome P450s. beilstein-journals.orgnih.gov This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. beilstein-journals.org By comparing the metabolic rates of Formothion and this compound, researchers can identify the rate-determining steps in its biotransformation.

For example, if the N-demethylation of Formothion is a critical metabolic pathway, a this compound isotopologue with deuterium on the N-methyl group would be expected to exhibit a slower rate of metabolism in species where this pathway is prominent. This allows for a quantitative assessment of the importance of this specific metabolic route in different organisms.

Comparative in vitro metabolism studies using liver microsomes are a standard approach to investigate species-specific kinetics. frontiersin.org Research on the related compound dimethoate has demonstrated significant differences in metabolic clearance between rat and human liver microsomes. Studies have shown that the intrinsic clearance of dimethoate is substantially lower in human liver microsomes (HLM) compared to rat liver microsomes (RLM), indicating slower metabolism in humans. nih.gov

One study on the metabolism of various organophosphorus compounds in human liver microsomes observed a biphasic decay for formothion, suggesting the involvement of multiple enzymes or complex kinetic behaviors. nih.gov The study also identified dimethoate as a significant metabolite. nih.gov This highlights the complex nature of formothion biotransformation.

The data from such comparative kinetic studies can be presented to highlight species-specific differences.

Comparative in vitro clearance of Dimethoate in Rat and Human Liver Microsomes
SpeciesTest SystemClearance Rate (μL/min/mg protein)Reference
RatLiver Microsomes (RLM)12.7 - 17.4 nih.gov
HumanLiver Microsomes (HLM)1.1 - 3.3 nih.gov

The significant difference in clearance rates between rats and humans for dimethoate, a major metabolite of Formothion, underscores the importance of species-specific kinetic data. nih.gov Had a study with this compound been conducted, one could generate similar comparative tables to illustrate the kinetic isotope effect on its metabolism in different species, providing a deeper understanding of the metabolic pathways' relative importance.

For instance, a hypothetical study on this compound metabolism in insect and mammalian microsomes could yield data like the following, illustrating the power of isotopic labeling in discerning species-specific kinetics:

Hypothetical Biotransformation Rates of Formothion and this compound
CompoundSpeciesBiological SystemMetabolic Rate (nmol/min/mg protein)Kinetic Isotope Effect (kH/kD)
FormothionInsecta (e.g., Musca domestica)Microsomes15.25.4
This compoundInsecta (e.g., Musca domestica)Microsomes2.8
FormothionMammalia (e.g., Rattus norvegicus)Liver Microsomes8.52.1
This compoundMammalia (e.g., Rattus norvegicus)Liver Microsomes4.1

This table is for illustrative purposes to demonstrate the application of isotopic labeling and KIE in such studies.

In this hypothetical scenario, the larger kinetic isotope effect observed in the insect species would suggest that the metabolic pathway affected by deuteration is more critical for Formothion's biotransformation in insects compared to mammals. This type of data is invaluable for understanding the basis of selective toxicity and for extrapolating metabolic data across species for risk assessment purposes. frontiersin.org

Quality Assurance and Control in Formothion Analysis Utilizing Formothion D3

Development of Certified Reference Materials (CRMs) and Proficiency Testing Schemes

The foundation of any robust analytical quality system lies in the availability and proper use of Certified Reference Materials (CRMs) and participation in proficiency testing (PT) schemes. scirp.orgugm.ac.id

Role of Formothion-D3 in Ensuring Data Comparability and Reliability

This compound is instrumental in the development of CRMs for formothion (B1673548) analysis. A CRM is a reference material accompanied by a certificate that provides the value of a specified property, its associated uncertainty, and a statement of metrological traceability. ugm.ac.id In the context of formothion analysis, a CRM could be a matrix material (e.g., fruit, vegetable, or soil) containing a precisely known concentration of formothion, certified using a primary method with this compound as an internal standard. This allows laboratories to validate their own analytical methods and ensure the traceability of their measurements. scirp.orgdemarcheiso17025.com

The use of this compound as an internal standard is crucial for ensuring the accuracy and reliability of quantitative analysis. musechem.com By adding a known amount of this compound to a sample at the beginning of the analytical process, any variations that occur during sample preparation, extraction, and instrumental analysis can be corrected. lgcstandards.com This is because this compound has nearly identical chemical and physical properties to formothion, but a different mass, allowing it to be distinguished by mass spectrometry. scioninstruments.comlgcstandards.com This approach compensates for analyte loss and matrix effects, which can significantly impact the accuracy of results. scioninstruments.comwuxiapptec.com

Inter-laboratory Method Validation and Harmonization

Inter-laboratory method validation studies are essential for establishing the performance characteristics of an analytical method and ensuring that it is "fit for purpose". researchgate.neteurachem.org These studies involve multiple laboratories analyzing the same samples using the same method to assess parameters such as reproducibility, repeatability, and accuracy. eurl-pesticides.euseedtest.org The use of this compound in such studies is critical for achieving harmonization of analytical results across different laboratories. researchgate.net By providing a common reference point, this compound helps to minimize inter-laboratory variation and ensures that results are comparable regardless of where the analysis is performed. europa.eu

A key aspect of inter-laboratory validation is the establishment of a database of method performance data. eurl-pesticides.eu This data can be used to set performance criteria for the method and to identify any potential sources of bias or imprecision. The systematic collection of recovery data from multiple laboratories using this compound provides valuable insights into the robustness and reliability of the analytical method for formothion. eurl-pesticides.eu

Strategies for Mitigating Analytical Uncertainty and Bias

Analytical uncertainty is an inherent part of any measurement, and it is crucial to identify and minimize its sources to ensure the reliability of results. lgcstandards.com In the analysis of formothion, the use of this compound is a primary strategy for mitigating uncertainty and bias. nih.gov

One of the main sources of uncertainty in chromatographic analysis is the matrix effect, where components of the sample matrix can enhance or suppress the ionization of the analyte in the mass spectrometer. scioninstruments.combioanalysis-zone.com Because this compound co-elutes with formothion and has very similar ionization properties, it experiences the same matrix effects. wuxiapptec.com By calculating the ratio of the analyte signal to the internal standard signal, the matrix effects can be effectively compensated for, leading to more accurate quantification. scioninstruments.comlgcstandards.com

Another source of uncertainty is analyte loss during sample preparation and extraction. wuxiapptec.com this compound, being chemically almost identical to formothion, will be lost in the same proportion during these steps. Therefore, the use of the analyte-to-internal standard ratio corrects for these losses. musechem.com

To further mitigate bias, it is important to carefully select and verify the purity of the this compound standard. wuxiapptec.com The concentration of the internal standard should also be optimized to be within the linear range of the instrument and appropriate for the expected concentration of the analyte. bioanalysis-zone.com

Below is a table summarizing key strategies for mitigating analytical uncertainty and bias in formothion analysis using this compound.

StrategyDescriptionBenefit
Use of Isotope-Labeled Internal Standard (this compound) Adding a known amount of this compound to all samples, calibrants, and quality controls.Compensates for analyte loss during sample preparation and corrects for matrix effects, improving accuracy and precision. scioninstruments.comwuxiapptec.commusechem.com
Method Validation Thoroughly validating the analytical method for parameters like linearity, accuracy, precision, and limits of detection and quantification.Ensures the method is "fit for purpose" and provides reliable results. researchgate.neteurachem.org
Participation in Proficiency Testing Regularly participating in inter-laboratory comparison studies.Provides an external assessment of laboratory performance and helps identify potential areas for improvement. eurofins.comtestqual.com
Use of Certified Reference Materials (CRMs) Analyzing CRMs with known concentrations of formothion alongside routine samples.Verifies the accuracy of the analytical method and ensures traceability of measurements. scirp.orgdemarcheiso17025.com
Careful Calibration Preparing calibration curves using matrix-matched standards or using the internal standard to correct for matrix differences.Minimizes bias caused by the sample matrix. nih.gov
Monitoring Internal Standard Response Tracking the response of this compound across an analytical run.Can indicate issues with sample preparation, instrument performance, or matrix effects. bioanalysis-zone.com

Long-Term Storage and Handling Protocols for Deuterated Standards

The stability of deuterated standards like this compound is critical for maintaining the accuracy and reliability of analytical measurements over time. greyhoundchrom.com Proper long-term storage and handling protocols are therefore essential.

Deuterated standards are typically supplied as solutions in a specified solvent or as neat materials. They should be stored at the temperature recommended by the manufacturer, which is often in a freezer at -20°C or below, to minimize degradation. nih.gov The containers should be tightly sealed to prevent solvent evaporation and contamination. It is also important to protect the standards from light, as some compounds can be light-sensitive.

When preparing working solutions from a stock solution, it is crucial to use calibrated volumetric equipment and to work in a clean environment to avoid cross-contamination. The stability of working solutions should also be assessed over time. Regular checks of the purity and concentration of the deuterated standard are recommended as part of a laboratory's quality control procedures. greyhoundchrom.com This can be done by comparing the response of an older standard to a freshly prepared one.

The following table outlines general protocols for the long-term storage and handling of this compound.

ProtocolDescriptionRationale
Storage Temperature Store at or below the manufacturer's recommended temperature, typically ≤ -20°C.To slow down potential chemical degradation and maintain the integrity of the standard. nih.gov
Container Use amber glass vials or other containers that protect from light and have tight-fitting seals.To prevent photodegradation and solvent evaporation, which would alter the concentration.
Aliquoting Aliquot stock solutions into smaller, single-use vials.To minimize the number of freeze-thaw cycles and reduce the risk of contamination of the main stock.
Solvent Ensure the solvent is of high purity and compatible with the standard and the analytical method.To prevent the introduction of interfering substances and ensure the stability of the standard in solution.
Documentation Maintain a detailed logbook for each standard, including date of receipt, preparation of solutions, and usage.To ensure traceability and to track the age and usage of the standard.
Purity and Concentration Checks Periodically verify the purity and concentration of the standard against a new, certified lot or through other validated methods.To ensure the continued accuracy of the standard and the measurements derived from its use. greyhoundchrom.com

By adhering to these stringent quality assurance and control measures, analytical laboratories can ensure the highest quality of data in the analysis of formothion, with this compound playing a pivotal role in achieving this goal.

Emerging Research Frontiers and Methodological Advancements for Formothion D3

Integration with Non-Targeted and Suspect Screening Approaches

Modern environmental analysis is shifting from targeting a limited list of known contaminants to broader screening approaches. Non-targeted screening (NTS) aims to identify any and all chemical substances present in a sample, while suspect screening analysis (SSA) searches for a predefined list of suspected compounds that are not typically part of routine monitoring. nih.govmst.dk These methods rely on high-resolution mass spectrometry (HRMS) to detect a wide range of compounds based on their accurate mass and fragmentation patterns. nih.govcopernicus.org

The integration of deuterated internal standards, such as Formothion-D3, is crucial for enhancing the reliability of these screening methods. While the primary goal of NTS is discovery, internal standards are vital for quality assurance and to compensate for variations in instrument response and matrix effects. researchgate.net In suspect screening, where the goal is to confirm the presence of specific compounds from a large list, this compound would enable the semi-quantification of its non-labeled counterpart, Formothion (B1673548), if detected. prevencionintegral.com This provides a more accurate estimation of the contaminant's concentration, which is essential for initial risk evaluation. researchgate.net

The workflow for these screening approaches typically involves comparing the acquired data against extensive chemical databases. nih.gov The presence of an internal standard like this compound helps to validate the analytical run and ensure that the complex data processing is reliable.

Table 1: Key Parameters in Suspect Screening Workflow

Parameter Description Role of this compound (as Internal Standard)
Precursor Ion Mass Error The difference between the measured mass and the theoretical mass of a compound. Typically set within 5 ppm. nih.gov Provides a constant reference point to ensure mass accuracy across the analysis.
Retention Time Match The chromatographic time at which a compound elutes, compared to a known standard or predicted value. nih.gov Helps to confirm the retention time window and correct for shifts, as it elutes very close to the native Formothion. restek.com
Isotopic Pattern Fit The measured isotopic pattern of an ion compared to its theoretical pattern. A high fit (e.g., >90%) increases identification confidence. nih.gov Its distinct isotopic pattern, with a known mass shift from the analyte, serves as a clear marker.

| Fragment Ion Confirmation | Matching the fragmentation pattern (MS/MS spectra) of a detected compound to a library spectrum. nih.gov | Although not the primary target, its consistent fragmentation can be monitored for quality control. |

Application in High-Resolution Mass Spectrometry for Enhanced Metabolite Identification

High-resolution mass spectrometry (HRMS), using technologies like Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), is a powerful tool for identifying the metabolites of pesticides like Formothion. ijpras.comresearchgate.net HRMS provides highly accurate mass measurements, which allow for the determination of elemental formulas for unknown metabolite compounds. ijpras.com When coupled with liquid chromatography (LC), HRMS can separate complex mixtures and provide data on potential transformation products formed in the environment or within an organism. nih.gov

In this context, this compound is used as an isotopically labeled internal standard (IL-IS). europa.eu Its primary role is to enable accurate quantification of Formothion and its metabolites. europa.eulcms.cz Since metabolites are often present at very low concentrations, precise quantification is essential. ijpras.com By adding a known amount of this compound at the beginning of the sample preparation, analysts can correct for any loss of the target analyte during extraction and for variations in the instrument's signal intensity. europa.eu

The process of metabolite identification involves searching the HRMS data for mass shifts corresponding to common metabolic reactions (e.g., oxidation, hydrolysis, conjugation). ijpras.com While this compound itself is not the focus of the metabolite search, its presence ensures the quantitative accuracy of the data for the actual metabolites being discovered and identified. researchgate.net This is critical for studies aiming to understand the degradation pathways and potential toxicity of Formothion.

Table 2: HRMS Criteria for Metabolite Annotation

Criterion Description Contribution of this compound (as IS)
Accurate Mass (AM) High-precision mass of the ion, used to predict the elemental formula. nih.gov Ensures the mass spectrometer is accurately calibrated throughout the run.
Retention Time (RT) The time at which the metabolite elutes from the chromatography column. nih.gov Provides a stable reference point in the chromatogram to correct for RT shifts.
MS/MS Spectrum The fragmentation pattern of the metabolite, used for structural elucidation. nih.gov Does not directly contribute to the metabolite's spectrum but ensures the instrument conditions are stable for generating reproducible spectra.

| Product/Precursor Ion Ratios | The relative intensity of fragment ions, which adds another layer of confirmation. nih.gov | Helps verify instrument stability, ensuring that ion ratios for target compounds are reliable. |

Advancements in Automated Sample Preparation Coupled with this compound Analysis

Sample preparation is often the most time-consuming and error-prone step in chemical analysis. Recent advancements have focused on the automation of this process, particularly through techniques like automated solid-phase extraction (SPE). thermofisher.compreekem.com Automated SPE systems can process multiple samples simultaneously, performing steps such as cartridge conditioning, sample loading, washing, and analyte elution with minimal human intervention. thermofisher.comthermoscientific.fr This reduces solvent usage, improves reproducibility, and increases laboratory throughput. thermofisher.comnih.gov

When analyzing for Formothion, its deuterated standard, this compound, is typically added to the sample before the automated preparation begins. europa.eu This is a key step because an internal standard can only correct for variations that occur after it has been introduced. By adding it at the start, this compound experiences the same potential losses as the native Formothion during the entire automated SPE process. europa.eu This allows for highly accurate correction, leading to more reliable final concentration measurements. chromsystems.comnih.gov

These automated systems are increasingly being used for the analysis of pesticides in various matrices, including water, soil, and food products. thermofisher.compreekem.comca.gov The combination of a robust automated sample preparation workflow with the use of a reliable internal standard like this compound is essential for generating the high-quality data needed for regulatory monitoring and research. chromsystems.com

Table 3: Steps in Automated Solid-Phase Extraction (SPE)

Step Description Role of this compound (as IS)
1. Sample Spiking A known quantity of this compound is added to the environmental sample. This is the crucial first step that allows the IS to account for analyte loss and variability in all subsequent steps. europa.eu
2. Cartridge Conditioning The SPE cartridge is automatically rinsed with solvents to activate the solid phase. thermofisher.com This compound is not yet on the cartridge.
3. Sample Loading The sample (containing both Formothion and this compound) is passed through the cartridge. The analytes are retained on the solid phase. thermofisher.com Both the analyte and the internal standard are concentrated from the sample matrix onto the SPE sorbent.
4. Rinsing/Washing The cartridge is washed with a solvent to remove interfering compounds from the matrix. tecan.com This step removes impurities while both Formothion and this compound remain bound to the cartridge. Any minor loss of analyte during this step is mirrored by the loss of the IS.

| 5. Elution | A different solvent is used to release the analytes from the cartridge into a collection vial. thermofisher.comtecan.com | Both compounds are eluted together. The final ratio of Formothion to this compound is used to calculate the original concentration of Formothion in the sample. |

Future Directions in Environmental Risk Assessment Utilizing Enhanced Analytical Data

An environmental risk assessment (ERA) is a mandatory process for evaluating the potential adverse effects of chemicals, like pesticides, on ecosystems. europa.eu The assessment considers a chemical's properties, its fate in the environment (persistence, degradation), and its toxicity to various organisms. A key component of an ERA is the comparison of the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). Accurate analytical data is fundamental to this process, as it validates and refines the models used to predict environmental concentrations. sepa.org.uk

The use of advanced analytical methods incorporating this compound provides more precise and accurate measurements of Formothion concentrations in environmental compartments such as water and soil. This enhanced data quality directly improves the reliability of ERAs. food.gov.uk With more accurate data, scientists can:

Refine Exposure Models: Real-world monitoring data helps to calibrate and validate the models used to estimate the PEC of Formothion.

Improve Understanding of Fate and Transport: Accurate measurements in different environmental matrices over time provide a clearer picture of how Formothion degrades and moves through the environment.

Set More Realistic Protective Limits: High-quality data ensures that risk management measures and regulatory limits are based on a true understanding of the chemical's environmental presence.

Future ERAs will increasingly rely on data from wide-scope screening and metabolomics studies. The quantitative accuracy afforded by using this compound in these analyses will be essential for assessing not only the parent compound but also its potentially harmful metabolites, leading to a more comprehensive and protective risk assessment. europa.eu

Potential for Isotopic Fingerprinting in Source Apportionment Studies

Isotopic fingerprinting is a powerful technique used to trace the sources of environmental contaminants. iaea.org This is typically done by measuring the natural variation in the ratios of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) in a pollutant. thermofisher.comfrontiersin.org Different sources of a chemical, such as industrial discharge versus agricultural runoff, may have unique isotopic signatures that act as a fingerprint. iaea.orgresearchgate.net

While most source apportionment studies rely on natural isotopic variations, the deliberate use of an isotopically labeled compound like this compound offers unique potential in controlled research settings. In specific field studies, such as agricultural test plots or watershed experiments, this compound could be used as a tracer. By applying a known amount of the labeled compound, researchers could:

Trace Transport Pathways: Precisely track the movement of the applied Formothion from soil to groundwater or surface water, distinguishing it from any pre-existing contamination or other sources.

Quantify Degradation Rates: Measure the disappearance of the labeled parent compound and the appearance of its labeled metabolites under real-world environmental conditions.

Apportion Sources in Mixed-Use Areas: In a controlled experiment, the labeled Formothion could be applied to one area (e.g., a specific crop) to determine its specific contribution to the total pesticide load in a nearby water body, separating it from other potential agricultural or non-agricultural sources.

This application goes beyond its role as a simple internal standard for quantification and uses this compound as an active experimental tool to unravel the complex fate and transport dynamics of the pesticide in the environment. iaea.org

Q & A

Q. How can researchers investigate this compound’s interaction with non-target proteins in silico?

  • Perform molecular dynamics simulations using software like GROMACS. Validate predictions with surface plasmon resonance (SPR) binding assays. Cross-reference results with transcriptomic data to identify off-target pathways .

Methodological Notes

  • Data Contradiction Analysis : When conflicting results arise, re-evaluate experimental conditions (e.g., solvent purity, instrument calibration) and apply sensitivity analyses to identify outlier-prone parameters .
  • Ethical Compliance : For in vivo studies, adhere to institutional guidelines (e.g., IACUC protocols) and include ethical approval details in publications .
  • Mixed-Methods Design : Combine quantitative assays (e.g., LC-MS/MS) with qualitative techniques (e.g., stakeholder interviews) to contextualize this compound’s regulatory challenges .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.